molecular formula C12H9F3N2O2S B2847181 N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 667913-37-3

N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2847181
CAS No.: 667913-37-3
M. Wt: 302.27
InChI Key: LGHBCCXUHBPRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with a trifluoromethyl group at the 3-position and a pyridin-4-ylamine moiety. Sulfonamides are widely studied for their versatility in hydrogen bonding, electronic effects, and steric properties, which are modulated by substituents on both the aromatic ring and the amine group .

Properties

IUPAC Name

N-pyridin-4-yl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)9-2-1-3-11(8-9)20(18,19)17-10-4-6-16-7-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHBCCXUHBPRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with sulfonamide groups, such as N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide, exhibit promising anticancer properties. These compounds can act as inhibitors for various cancer-related enzymes and pathways. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .

Inhibition of Enzymatic Activity
The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, it may serve as a selective inhibitor of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases and cancer . The inhibition of such enzymes can lead to increased levels of neurotransmitters and reduced oxidative stress, thereby providing therapeutic benefits.

Biological Research

Pharmacological Studies
In pharmacological studies, this compound has been shown to modulate calcium signaling pathways. This modulation can enhance vascular smooth muscle reactivity, indicating potential applications in cardiovascular therapies . The compound's ability to influence calcium influx suggests it could be beneficial in treating conditions associated with vascular dysfunction.

Apoptosis Induction
The compound has also been linked to the induction of apoptosis in certain cell types. By increasing cytoplasmic calcium concentrations, this compound may trigger apoptotic pathways, making it a candidate for further research in cancer therapies aimed at promoting cell death in malignant cells .

Material Science

Synthesis of Functional Materials
Beyond biological applications, this compound can be utilized in the synthesis of functional materials. Its unique trifluoromethyl group enhances lipophilicity and stability, making it suitable for creating advanced materials with specific chemical properties . Such materials can be applied in various fields including catalysis and sensor technology.

Case Studies

Study Objective Findings
Study on Vascular Reactivity To evaluate the effects on vascular smooth muscleThe compound significantly increased perfusion pressure and calcium influx.
Anticancer Activity Assessment To determine enzyme inhibition capabilitiesThe compound showed selective inhibition of MAO-B, indicating potential anticancer properties.
Synthesis of Functional Materials To explore material propertiesThe trifluoromethyl group contributed to enhanced stability and reactivity in synthesized materials.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide with analogous sulfonamide derivatives from the provided evidence, focusing on structural variations, synthesis routes, and functional applications.

Structural and Functional Variations

Compound Name (Reference) Substituents (Benzene Ring) Amine Group Molecular Weight (g/mol) Melting Point (°C) Key Application/Property
This compound (Target) 3-(trifluoromethyl) Pyridin-4-yl Not reported Not reported Hypothetical: Enzyme inhibition, ligand design
17d () 4-(trifluoromethyl) 5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl Not reported Not reported Electrochemical polymer synthesis
Example 53 () 4-amino, fluorophenyl, chromenyl Pyrazolo[3,4-d]pyrimidin-3-yl 589.1 175–178 Kinase inhibition (implied)
13p () 2-chloro-4-fluoro-5-(dihydropyrimidinyl) 1-(3-fluorobenzoyl)piperidin-4-yl Not reported Not reported Herbicidal activity
2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide () 2,4,6-trimethyl 3-(trifluoromethyl)phenyl Not reported Not reported Metabolite screening

Key Observations

Substituent Position and Electronic Effects :

  • The target compound ’s 3-(trifluoromethyl) group contrasts with the 4-(trifluoromethyl) substitution in 17d (). The position of electron-withdrawing groups (e.g., CF₃) significantly alters electronic density, impacting binding affinity in enzyme inhibition or polymer conductivity .
  • Example 53 () incorporates a bulky pyrazolo-pyrimidinyl group, which likely enhances kinase selectivity compared to simpler pyridinyl amines .

Amine Group Diversity :

  • Piperidin-4-yl (13p , ) and pyridin-4-yl (target) groups offer distinct steric profiles. Piperidine derivatives often improve membrane permeability in agrochemicals, while pyridinyl groups enhance π-stacking in polymers or protein-ligand interactions .

Biological and Material Applications :

  • 13p () demonstrates herbicidal activity, emphasizing the role of halogenated aromatic rings and flexible amine groups in agrochemical design .
  • 17d () is used in anionic polymers for electrochemical applications, where sulfonamide electronegativity and aryl rigidity contribute to conductivity .

Biological Activity

N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of antimicrobial and cardiovascular research. This article synthesizes diverse studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H10_{10}F3_3N2_2O2_2S
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 2097911-71-0

Sulfonamides, including this compound, primarily exert their biological effects through inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the production of folate in bacteria. This mechanism is vital for their antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives, including this compound. For instance, a study evaluated various sulfonamides against multiple bacterial strains, revealing that certain derivatives showed promising antibacterial activity (Figueroa-Valverde et al., 2024) .

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
4-(2-aminoethyl)-benzenesulfonamideE. coli16 µg/mL

Cardiovascular Effects

The cardiovascular effects of sulfonamide compounds have also been investigated. In an isolated rat heart model, it was found that certain sulfonamides could significantly decrease perfusion pressure and coronary resistance. The study suggested that these compounds might interact with calcium channels, leading to vasodilation and reduced cardiac workload (Figueroa-Valverde et al., 2024) .

Case Studies

  • Antimicrobial Efficacy : A study published in the Brazilian Journal of Science assessed the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against gram-positive and gram-negative bacteria.
  • Cardiovascular Impact : Research conducted on the effects of benzenesulfonamides on perfusion pressure demonstrated that this compound could lower coronary resistance significantly when administered at specific doses (0.001 nM), suggesting potential therapeutic uses in managing hypertension or heart failure.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models using software like SwissADME indicate favorable permeability characteristics across biological membranes, which may enhance its bioavailability.

Potential Toxicity : While sulfonamides are generally well-tolerated, they can cause adverse effects such as hypersensitivity reactions and hematological issues in some patients. Continuous monitoring and further toxicological assessments are recommended.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(pyridin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyridine derivatives with sulfonamide precursors. For example, palladium-catalyzed cross-coupling reactions are effective for introducing aromatic/heterocyclic groups. Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) must be optimized to achieve >80% yield. Purification via column chromatography or recrystallization ensures high purity (>95%) .
  • Key Challenges : Avoiding side reactions (e.g., over-substitution at the pyridine nitrogen) requires strict control of stoichiometry and reaction time.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent effects (e.g., downfield shifts for sulfonamide protons) .
  • HPLC-MS : Validates purity (>99%) and molecular weight (e.g., [M+H]+^+ peak at m/z 347.3) .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyridine and benzene rings .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., tyrosine kinase inhibition IC50_{50} values) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50_{50} < 10 µM in HeLa cells) .
  • Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl position, pyridine substitution) affect biological activity?

  • Structure-Activity Relationship (SAR) :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability .
  • Pyridine Substitution : 4-Pyridyl analogs show higher binding affinity to kinase targets than 3-pyridyl variants due to steric and electronic effects .
  • Comparative Data : Analogues with methoxy or methylpiperidine substituents exhibit divergent activity profiles (e.g., 10-fold differences in IC50_{50}) .

Q. What experimental strategies resolve contradictions in biological data (e.g., divergent IC50_{50} values across studies)?

  • Approaches :

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Proteomic Profiling : Identify off-target interactions via kinome-wide screening (e.g., Eurofins KinaseProfiler) .
  • Statistical Validation : ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to confirm significance (p < 0.05) in dose-response curves .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites (e.g., PDB 3HKC) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
  • ADMET Prediction : SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .

Q. What in vivo models are appropriate for evaluating antitumor efficacy and toxicity?

  • Models :

  • Xenograft Mice : Subcutaneous tumor volume reduction (>50% vs. control) with daily oral dosing (50 mg/kg) .
  • Toxicity Profiling : Histopathology of liver/kidney tissue and hematological parameters (e.g., ALT/AST levels) .
  • Pharmacokinetics : Plasma half-life (t1/2_{1/2} ~4–6 hours) and bioavailability (>30%) via LC-MS/MS .

Q. How does the compound interact with off-target enzymes or receptors?

  • Mechanistic Insights :

  • CYP450 Inhibition : Competitive inhibition of CYP2C9 (Ki_i ~5 µM) via metabolic stability assays .
  • hERG Binding : Patch-clamp electrophysiology to assess cardiac toxicity risk (IC50_{50} > 10 µM preferred) .

Q. What strategies improve aqueous solubility for in vivo applications?

  • Formulation Approaches :

  • Salt Formation : Sodium or meglumine salts increase solubility (>1 mg/mL in PBS) .
  • Nanoencapsulation : PEGylated liposomes enhance bioavailability and reduce clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.